Thiophosgene
Overview
Description
Thiophosgene, also known as thiocarbonyl chloride, is a red-orange liquid with a strong and suffocating odor. It is a highly reactive compound with the chemical formula CSCl2. This compound is less toxic than phosgene but still poses significant health hazards, including irritation to the eyes, skin, and respiratory tract .
Mechanism of Action
Target of Action
Thiophosgene, also known as thiocarbonyl chloride, is a red-orange liquid with a strong and suffocating odor . It reacts with nucleophilic sites in a number of functional groups like amines, alcohols, phenols, thiols, oximes, among others . These functional groups serve as the primary targets of this compound.
Biochemical Pathways
This compound is mainly used to prepare compounds with the connectivity CSX2 where X = OR, NHR . Such reactions proceed via intermediates such as CSClX . Under certain conditions, one can convert primary amines into isothiocyanates . This compound also serves as a dienophile to give, after reduction, 5-thiacyclohexene derivatives .
Pharmacokinetics
It’s known that this compound is a red liquid with a persistent, choking odor . It decomposes in water and reacts with amines and alcohols, but it is soluble in polar organic solvents . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
This compound has many applications in organic synthesis. It can be used to prepare isothiocyanates which serve as important scaffolds to provide compounds such as thioureas, thiazoles, or thiocarbamates . Besides, thiones, oxadiazolones, thiocarbonates, chlorothioformates, and heptathiodicarbonates can be synthesized with the employment of this reagent .
Action Environment
This compound decomposes at 200 °C or above to form carbon disulfide and carbon tetrachloride . It has also been observed decomposing to hydrogen sulfide, hydrogen chloride, and carbonyl sulfide gases via contact with human tissue . These properties suggest that the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other chemical substances.
Biochemical Analysis
Biochemical Properties
Thiophosgene reacts with nucleophilic sites in a number of functional groups like amines, alcohols, phenols, thiols, oximes, among others . A variety of heterocycles can be constructed when there are two nucleophiles close. As a consequence, this compound has many applications in organic synthesis .
Molecular Mechanism
This compound is mainly used to prepare compounds with the connectivity CSX2 where X = OR, NHR . Such reactions proceed via intermediates such as CSClX. Under certain conditions, one can convert primary amines into isothiocyanates . This compound also serves as a dienophile to give, after reduction, 5-thiacyclohexene derivatives .
Temporal Effects in Laboratory Settings
This compound forms a head-to-tail dimer upon irradiation with UV light . Unlike this compound monomer, a red liquid, the photodimer, an example of a 1,3-dithietane, is a colourless solid . This compound decomposes at 200 °C or above to form carbon disulfide and carbon tetrachloride .
Preparation Methods
Thiophosgene is typically prepared through a two-step process from carbon disulfide. In the first step, carbon disulfide is chlorinated to produce trichloromethanesulfenyl chloride (CCl3SCl). This intermediate is then reduced to this compound using reducing agents such as tin or dihydroanthracene .
Synthetic Route:
Chlorination of Carbon Disulfide: [ \text{CS}_2 + 3 \text{Cl}_2 \rightarrow \text{CCl}_3\text{SCl} + \text{S}_2\text{Cl}_2 ]
Reduction of Trichloromethanesulfenyl Chloride: [ \text{CCl}_3\text{SCl} + \text{M} \rightarrow \text{CSCl}_2 + \text{MCl}_2 ] where M represents a reducing agent such as tin or dihydroanthracene.
Chemical Reactions Analysis
Thiophosgene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: this compound reacts with nucleophiles such as amines, alcohols, phenols, and thiols to form compounds like isothiocyanates, thioureas, and thiocarbamates.
Oxidation and Reduction: this compound can be reduced to form carbon disulfide and carbon tetrachloride at high temperatures (above 200°C).
Cycloaddition Reactions: this compound acts as a dienophile in Diels-Alder reactions to form 5-thiacyclohexene derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, phenols, thiols
Reducing Agents: Tin, dihydroanthracene
Reaction Conditions: Elevated temperatures, UV light for cycloaddition reactions
Major Products:
- Isothiocyanates
- Thioureas
- Thiocarbamates
- 5-Thiacyclohexene derivatives
Scientific Research Applications
Thiophosgene has numerous applications in scientific research, particularly in organic synthesis. It is used to prepare a variety of heterocyclic compounds and serves as a key reagent in the synthesis of isothiocyanates, which are important scaffolds for producing thioureas, thiazoles, and thiocarbamates . Additionally, this compound is employed in the Corey-Winter synthesis for the stereospecific conversion of 1,2-diols into alkenes .
In the field of materials science, this compound is used in the development of sensors for detecting volatile organic compounds. For example, silver-decorated aluminum nitride nanotubes have been investigated for their ability to detect this compound with high sensitivity .
Comparison with Similar Compounds
- Phosgene (COCl2)
- Thiocarbonyl fluoride (CSF2)
- Thiocarbonyl bromide (CSBr2)
- Sulfur dichloride (SCl2)
- Thionyl chloride (SOCl2)
Thiophosgene’s distinct reactivity with nucleophiles and its ability to form a wide range of heterocyclic compounds make it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
thiocarbonyl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl2S/c2-1(3)4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZVWGITAAIFPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl2S, CSCl2 | |
Record name | THIOPHOSGENE | |
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Record name | Thiophosgene | |
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URL | https://en.wikipedia.org/wiki/Thiophosgene | |
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DSSTOX Substance ID |
DTXSID2060046 | |
Record name | Thiophosgene | |
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Molecular Weight |
114.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiophosgene appears as a reddish liquid. Boiling point 73.5 °C. A severe eye irritant. May severely burn skin on contact. Very toxic by inhalation and by skin absorption., Red to reddish-yellow liquid with a sharp choking odor; [HSDB] | |
Record name | THIOPHOSGENE | |
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Boiling Point |
163 °F at 760 mmHg (USCG, 1999), 163 °F, 73 °C | |
Record name | THIOPHOSGENE | |
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Solubility |
Insoluble in water, soluble in ethanol and ethyl ether | |
Record name | THIOPHOSGENE | |
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Density |
1.513 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.508 @ 15 °C | |
Record name | THIOPHOSGENE | |
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Vapor Pressure |
116.0 [mmHg] | |
Record name | Thiophosgene | |
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Color/Form |
Reddish liquid, Reddish-yellow liquid | |
CAS No. |
463-71-8 | |
Record name | THIOPHOSGENE | |
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Record name | Thiophosgene | |
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Record name | Thiocarbonyl chloride | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of thiophosgene?
A1: this compound has the molecular formula CSCl2 and a molecular weight of 114.98 g/mol. It is a planar molecule with a central carbon atom double-bonded to a sulfur atom and single-bonded to two chlorine atoms.
Q2: What are some key spectroscopic features of this compound?
A2: The infrared spectrum of this compound shows characteristic bands for C=S stretching (∼1120 cm−1), C–Cl stretching (∼500 cm−1), and out-of-plane bending vibrations. [] The ultraviolet-visible spectrum exhibits an absorption band around 5142 Å, corresponding to the π* ← n transition. []
Q3: How does this compound react with aliphatic thiols?
A3: In the presence of Lewis acid catalysts like aluminum chloride or trifluoroacetic acid, this compound reacts with aliphatic thiols to form dichloromethyl t-butyl disulfide. A minor product, 4,4-dichloro-1,3-dithietane-2-thione (this compound dimer), can also be formed in this reaction. []
Q4: Describe the reaction between this compound and trialkyl phosphites.
A4: Contrary to earlier reports, the reaction between this compound and trialkyl phosphites does not yield thiocarbonyl bisphosphonates. Instead, stabilized phosphorus ylids are formed through a complex mechanism involving carbophilic and thiophilic attacks by the phosphite on this compound. These ylids can be converted to phosphorothio-substituted methane bisphosphonates through thermal or acidic treatment. [, ]
Q5: How is this compound used in the synthesis of heterocyclic compounds?
A5: this compound is a valuable reagent for constructing various heterocyclic systems. For instance, it reacts with 2′-aminonaphthanilides to form naphtho-fused oxazinobenzimidazoles, providing insights into the mechanism of this compound-mediated heterocyclization. [] Additionally, it facilitates the synthesis of novel heterocyclic systems from isatoic anhydrides, including quinazolinones, oxathiadiazocinones, and thiadiazinones. []
Q6: Can this compound be used to prepare polymers?
A6: Yes, this compound serves as a monomer in the synthesis of polythiocarbonates. For example, polymerization of bisphenol A with this compound under phase-transfer conditions, using quaternary ammonium salts as catalysts, yields poly(oxythiocarbonyloxy-1,4-phenyleneisopropylidene-1,4-phenylene). []
Q7: Describe the use of this compound in the preparation of isothiocyanates.
A7: this compound is a commonly used reagent for converting primary amines into their corresponding isothiocyanates. This reaction is widely employed in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. [, , , ]
Q8: What are the primary photochemical processes observed upon UV irradiation of this compound?
A8: Upon UV irradiation, this compound undergoes photodissociation to produce CS(A 1π) and chlorine atoms. The quantum yield for chlorine atom production is wavelength-dependent, being unity at 2537 Å and decreasing at longer wavelengths. This wavelength dependence reveals information about the lifetime and relaxation pathways of the excited state of this compound. []
Q9: How does the photochemistry of this compound compare to that of phosgene and formaldehyde?
A9: The photochemistry of this compound exhibits similarities and differences compared to its oxygen analogue, phosgene (COCl2), and formaldehyde (H2CO). All three molecules undergo photodissociation upon UV irradiation, but the specific products and quantum yields differ due to variations in their electronic structures and bond strengths. []
Q10: How have computational methods been used to study this compound?
A11: Computational chemistry methods have been instrumental in understanding the electronic structure, vibrational frequencies, and potential energy surfaces of this compound. Ab initio calculations have provided insights into the structure and dynamics of the ground and excited states of this compound, as well as the mechanisms of its photochemical reactions. [, , , ]
Q11: What do theoretical studies reveal about the T1→S0 intersystem crossing in this compound?
A12: Theoretical investigations suggest that the T1→S0 intersystem crossing in this compound is a nonradiative process that involves both spin-orbit coupling and intramolecular vibrational redistribution. The efficiency of this process is influenced by the rotational level structure of the molecule, highlighting the interplay between electronic and rotational degrees of freedom. []
Q12: What are the safety concerns associated with this compound?
A13: this compound is a highly toxic compound that should be handled with extreme caution. It is harmful by inhalation, ingestion, and skin contact, and can cause severe irritation to the respiratory system and skin. Appropriate safety measures, such as working in a well-ventilated area and using personal protective equipment, are crucial when handling this compound. [, ]
Q13: What is the environmental impact of this compound?
A14: As a reactive chemical, this compound can pose environmental hazards if released into the environment. It can contaminate air, water, and soil, and its potential impacts on ecosystems and human health need to be carefully considered. Proper waste management and disposal procedures are essential to minimize the environmental footprint of this compound and its byproducts. []
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